1-Methylcytosine falls under the category of nucleobases, specifically as a modified form of cytosine. It is classified as a pyrimidine base due to its structure, which consists of a six-membered ring containing nitrogen atoms. The chemical formula for 1-methylcytosine is , and it has a molecular weight of approximately 126.11 g/mol .
The synthesis of 1-methylcytosine can be achieved through several methods. One common approach involves the methylation of cytosine using methylating agents such as dimethyl sulfate or methyl iodide. The general reaction can be represented as follows:
In one study, 1-methylcytosine was synthesized and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy to confirm its structure .
The molecular structure of 1-methylcytosine features a pyrimidine ring with a methyl group attached to the first carbon atom. This modification alters its hydrogen bonding properties and affects how it interacts with other nucleobases.
X-ray crystallography studies have provided insights into the spatial arrangement of atoms within 1-methylcytosine, revealing intramolecular hydrogen bonding that stabilizes its conformation .
1-Methylcytosine participates in various chemical reactions typical of nucleobases, including:
The mechanism of action for 1-methylcytosine primarily revolves around its role in nucleic acid structures. In DNA, methylation at the C5 position (which differs from the C1 position) is crucial for gene regulation and expression.
Research indicates that modifications like those found in 1-methylcytosine are essential for maintaining genomic integrity and regulating gene expression .
Spectroscopic analyses (NMR and UV-Vis) reveal characteristic absorption peaks that correspond to its structural features, confirming its identity during synthesis .
1-Methylcytosine has diverse applications in scientific research:
1-Methylcytosine (chemical formula: C₅H₇N₃O; molecular weight: 125.13 g/mol) is a pyrimidine nucleobase derivative where a methyl group is attached to the N1 nitrogen atom of the cytosine ring. Its systematic IUPAC name is 4-amino-1-methylpyrimidin-2(1H)-one. The canonical structure features an exocyclic amino group at C4 and a carbonyl group at C2, creating an amidine-like electronic configuration. Key identifiers include:
Isomeric variations arise from tautomerism and protonation states. Quantum mechanical calculations reveal that 1-methylcytosine can adopt rare tautomeric forms, such as the imino-oxo form, where proton transfer occurs between the N3 and O2 atoms. Gas-phase studies show that protonation yields mixtures of O2-protonated and N3-protonated tautomers, which exhibit distinct electronic properties and stability profiles [6] [9].
Table 1: Atomic Connectivity of 1-Methylcytosine
Atom Position | Bonding Partners | Hybridization |
---|---|---|
N1 | C2, C6, Methyl group | sp² |
C2 | N1, N3, O2 | sp² |
N3 | C2, C4 | sp² |
C4 | N3, C5, Amino group | sp² |
C5 | C4, C6, H | sp² |
C6 | C5, N1, H | sp² |
1-Methylcytosine is a white to off-white crystalline solid at room temperature. It exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO; ~80 mg/mL) but limited solubility in water or alcohols. This solubility profile stems from its ability to form hydrogen bonds via both hydrogen donor (amino group) and acceptor sites (carbonyl oxygen) [7] [10].
Stability studies reveal that 1-methylcytosine is susceptible to hydrolytic deamination under strongly acidic conditions, converting to 1-methyluracil. Unlike 5-methylcytosine, it resists bisulfite-mediated conversion—a property exploited in methylation mapping. The compound undergoes photohydration at the C5-C6 bond under UV light and participates in electrophilic substitution reactions at C5 when the amino group is protected [6] [8].
In condensed phases, 1-methylcytosine forms proton-bound dimers with unsymmetrical structures, as confirmed by nuclear magnetic resonance spectroscopy. These dimers exhibit characteristic N–H∙∙∙N stretching vibrations at ~1570 cm⁻¹ and remain stable at ambient temperatures [9].
1-Methylcytosine differs functionally and structurally from other methylated cytosines:
Table 2: Structural and Functional Comparison of Methylated Cytosine Derivatives
Property | 1-Methylcytosine | 5-Methylcytosine | 3-Methylcytosine |
---|---|---|---|
Methyl Position | N1 | C5 | N3 |
Biological Role | Synthetic nucleobase | Epigenetic marker | DNA damage adduct |
Base Pairing | Altered specificity | Standard (like cytosine) | Disrupted |
Deamination Product | 1-Methyluracil | Thymine | 3-Methyluracil |
Bisulfite Reactivity | Resistant | Resistant | Sensitive |
Nuclear Magnetic Resonance Spectroscopy:Solid-state and solution nuclear magnetic resonance spectra provide definitive evidence for tautomeric forms. Key ¹H and ¹³C chemical shifts in deuterated water are:
Mass Spectrometry:High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 126.0662 (calculated: 126.0668). Collision-induced dissociation yields fragments at m/z 109 (loss of NH₃) and m/z 81 (loss of HCNO). Gas-phase hydrogen-rich cation radicals (e.g., [dCC + 2H]⁺●) exhibit unique dissociation pathways involving radical losses [6] [10].
Ultraviolet-Visible Spectroscopy:1-Methylcytosine displays a π→π* absorption maximum at 270 nm (ε = 6,100 M⁻¹cm⁻¹) and a weaker n→π* transition at 230 nm in aqueous solutions. Ultraviolet-visible action spectroscopy of hydrogen-rich dinucleotide cation radicals reveals broad absorption between 250–350 nm, attributed to charge-transfer states between stacked bases [3] [6].
Table 3: Characteristic Infrared and Ultraviolet-Visible Bands
Spectroscopy Type | Key Absorptions | Assignment |
---|---|---|
Fourier-Transform Infrared (solid) | 1680 cm⁻¹ (s) | C=O stretch |
1640 cm⁻¹ (s) | N–H bend (amino) | |
1570 cm⁻¹ (m) | N–H∙∙∙N stretch (dimer) | |
Ultraviolet-Visible (H₂O) | 230 nm (ε = 1,200 M⁻¹cm⁻¹) | n→π* transition |
270 nm (ε = 6,100 M⁻¹cm⁻¹) | π→π* transition |
Infrared Spectroscopy:Infrared multiple photon dissociation spectra of proton-bound homodimers show distinctive N–H stretching vibrations at 3400–3200 cm⁻¹ and ring deformation modes at 1600–1400 cm⁻¹. Isotopic substitution (D₂O) shifts the N–H∙∙∙N stretch to 1150 cm⁻¹, confirming intermolecular hydrogen bonding [9].
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